molecular formula C16H17NO6S B11512548 (4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

(4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

Cat. No.: B11512548
M. Wt: 351.4 g/mol
InChI Key: ASPZVNOKEFCYNH-UHFFFAOYSA-N
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Description

2-[4-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID is a complex organic compound that features a sulfonamide group, a methoxy group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-aminophenol to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 2-[4-(4-HYDROXY-3-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID.

    Reduction: Formation of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONAMINE)PHENOXY]ACETIC ACID.

    Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The phenoxyacetic acid moiety can bind to receptors or other proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-3-METHYLBENZENESULFONAMIDE: Shares the sulfonamide group but lacks the phenoxyacetic acid moiety.

    PHENOXYACETIC ACID: Lacks the sulfonamide and methoxy groups.

    4-METHOXY-3-METHYLBENZENESULFONYL CHLORIDE: Precursor in the synthesis of the target compound.

Uniqueness

2-[4-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-[(4-methoxy-3-methylphenyl)sulfonylamino]phenoxy]acetic acid

InChI

InChI=1S/C16H17NO6S/c1-11-9-14(7-8-15(11)22-2)24(20,21)17-12-3-5-13(6-4-12)23-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)

InChI Key

ASPZVNOKEFCYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)OC

Origin of Product

United States

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